molecular formula C12H8Cl3N3O B024256 N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea CAS No. 97627-27-5

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Cat. No.: B024256
CAS No.: 97627-27-5
M. Wt: 316.6 g/mol
InChI Key: GBOKNHVRVRMECW-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea is a chemical compound belonging to the class of ureas. It is characterized by the presence of a pyridine ring and a trichlorophenyl group attached to a urea moiety.

Scientific Research Applications

Future Directions

The potential of “1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea” and similar compounds in pharmaceutical and therapeutic applications is an area of ongoing research . Their efficacy as anti-cancer agents has been noted, promoting work to synthesize a masked benzimidazole in a triazine ring as a new scaffold of a potential anti-cancer candidate .

Preparation Methods

The synthesis of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with isocyanates or carbamates in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Comparison with Similar Compounds

1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea can be compared with other similar compounds, such as:

The uniqueness of 1-Pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea lies in its combination of the pyridine and trichlorophenyl groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOKNHVRVRMECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587911
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97627-27-5
Record name N-Pyridin-4-yl-N'-(2,4,6-trichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminopyridine (500 mg, 3.56 mmol) and 2,4,6-trichlorophenyl isocyanate (503.6 mg, 3.56 mmol 1.0 moleg), were dissolved in toluene, and the mixture was then stirred at 110° C. for 3 hr.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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